3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound known for its potential applications in pharmaceutical research. It is characterized by the presence of both methoxy and quinolinone groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves several key steps. Initially, a benzamide derivative is synthesized, which is then subjected to methoxylation. Subsequently, the hexahydropyridoquinolinone moiety is introduced through a sequence of cyclization reactions under controlled temperature and pH conditions. The final product is isolated and purified using chromatographic techniques.
Industrial Production Methods: : Industrial production of this compound usually employs batch or continuous synthesis processes, depending on the scale of production. Catalysts and solvents are carefully selected to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: : 3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinone derivatives.
Reduction: Reduction can yield amine derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions are feasible, particularly at the methoxy and amide sites.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as Grignard reagents. Reactions are often carried out under inert atmospheres to prevent oxidation or degradation.
Major Products: : Major products from these reactions include various substituted quinolinone and benzamide derivatives, which can have enhanced biological activities or improved pharmacokinetic profiles.
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: : In biological research, 3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is investigated for its potential as a therapeutic agent. Studies focus on its interaction with cellular receptors and enzymes.
Medicine: : Pharmaceutical applications include its use as a lead compound in drug discovery. Its derivatives are evaluated for activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity by forming hydrogen bonds or hydrophobic interactions with target sites. The quinolinone moiety may participate in π-π stacking interactions, stabilizing the compound-target complex. This dual action mechanism can modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Compared to other benzamide and quinolinone derivatives, 3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is unique due to the presence of both functional groups in a single molecule. This confers distinct chemical reactivity and biological activity profiles.
Similar Compounds
3,5-dimethoxybenzamide
1,2,3,4-tetrahydroquinoline-3-one
N-(3-oxo-1,2,3,4-tetrahydroquinolin-9-yl)benzamide
These compounds, while structurally related, lack the combined features that give rise to the unique properties of this compound, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
3,5-dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-17-10-15(11-18(12-17)27-2)21(25)22-16-8-13-4-3-7-23-19(24)6-5-14(9-16)20(13)23/h8-12H,3-7H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIOQYPFOUAGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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